molecular formula C8H16Si B3048598 5-Silaspiro[4.4]nonane CAS No. 176-51-2

5-Silaspiro[4.4]nonane

Cat. No.: B3048598
CAS No.: 176-51-2
M. Wt: 140.3 g/mol
InChI Key: FXRBQAKUIDSTTE-UHFFFAOYSA-N
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Description

5-Silaspiro[4.4]nonane (C₈H₁₄Si) is a silicon-containing spirocyclic compound characterized by two fused four-membered rings sharing a central silicon atom. Its rigid spiro architecture imparts unique steric and electronic properties, making it valuable in materials science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Silaspiro[4.4]nonane typically involves the intramolecular hydrosilation of bis(alkenyl)dihydrosilane. This reaction is catalyzed by rhodium(I) complexes, which facilitate the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as toluene and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Silaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

5-Silaspiro[4.4]nonane has been utilized in several synthetic pathways, particularly in the construction of complex organic molecules. The following are key applications:

  • Catalytic Reactions : The compound serves as a precursor in catalytic reactions involving transition metals. For instance, Rh-catalyzed cyclization methods have been employed to synthesize enantioenriched derivatives of spiro[4.4]nonane, showcasing its utility in asymmetric synthesis .
  • Functional Organic Molecules : Research indicates that spiro[4.4]nonane derivatives can be integrated into functional organic materials. These materials are significant in developing ligands and catalysts for various chemical reactions .
  • Double Hydrosilylation : this compound can be synthesized through an intramolecular double hydrosilylation process, which is critical for generating enantiomerically enriched products . This method highlights the compound's role in producing complex chiral centers.

Material Science Applications

The structural characteristics of this compound make it an attractive candidate for material science research:

  • Polymer Chemistry : The incorporation of spiro[4.4]nonane units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for advanced materials .
  • Functional Coatings : Due to its unique geometry and reactivity, derivatives of this compound can be used to develop functional coatings with specific properties, such as hydrophobicity or adhesion .

Biological Applications

Emerging studies suggest potential biological applications for this compound:

  • Pharmaceutical Development : Compounds derived from this compound have been explored for their biological activity, particularly as potential drug candidates due to their structural similarity to known bioactive compounds .
  • Ligand Design : The unique spatial arrangement of atoms in this compound allows it to function as a ligand in coordination chemistry, which may lead to the development of new therapeutic agents .

Case Studies and Findings

StudyApplicationFindings
Rh-Catalyzed Cyclization Asymmetric SynthesisDemonstrated the effectiveness of using Rh-complexes for constructing chiral centers in spiro compounds.
Functional Organic Molecules Material ScienceShowed that spiro[4.4]nonane derivatives can enhance the properties of organic materials used in catalysis and ligand formation.
Enantioselective Synthesis Synthetic ChemistryHighlighted successful synthesis routes for obtaining enantiomerically enriched compounds through hydrosilylation methods.

Mechanism of Action

The mechanism by which 5-Silaspiro[4.4]nonane exerts its effects largely depends on its chemical reactivity. The silicon atom in the spirocyclic structure can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved are primarily related to its interactions with other chemical species, leading to the formation of new compounds or materials .

Comparison with Similar Compounds

Spirocyclic Precursors for PECVD SiCH Films

5-Silaspiro[4.4]nonane is compared to structurally related silacyclopentane precursors (Table 1):

Precursor Structure Carbon Content Barrier Performance Dielectric Constant (k) Reference
This compound Si-centered spirocyclic High Excellent 2.7–3.1
1,1-Divinylsilacyclopentane Vinyl-substituted cyclopentane Moderate Good 3.2–3.5
Isobutyl Trimethylsilane Branched alkylsilane Low Moderate >4.0

Key Findings :

  • This compound achieves the highest carbon content (30–35 at%) due to its stable spiro structure, which resists plasma-induced fragmentation .
  • Its low-k values (<3.1) outperform conventional precursors, making it suitable for advanced semiconductor nodes .

Spirocyclic Compounds with Heteroatoms

Replacing silicon with other heteroatoms alters properties and applications (Table 2):

Compound Central Atom Application Key Property Reference
This compound Si PECVD films, agriculture Thermal stability, low-k
1,4,6,9-Tetrathia-5-stannaspiro[4.4]nonane Sn Coordination chemistry Heavy atom effect, redox activity
2,7-Diazaspiro[4.4]nonane N Pharmaceuticals (sigma receptor ligands) High S1R affinity (Kᵢ = 1.8–11 nM)
2-Methylene-1,4,6-trioxaspiro[4.4]nonane O Ring-opening polymerization Reactive exo-methylene group

Key Findings :

  • Nitrogen Analogues: 2,7-Diazaspiro[4.4]nonane derivatives exhibit nanomolar affinity for sigma receptors, highlighting the role of nitrogen in bioactivity .
  • Tin Analogues : The Sn-containing spiro compound’s redox activity contrasts with silicon’s inertness, limiting its use in electronics but enabling catalytic applications .

Comparative Efficiency :

  • Silylene-based routes for this compound require specialized reagents but achieve high yields (>80%) .
  • Pharmaceutical spirocycles (e.g., diazaspiro derivatives) often involve multi-step syntheses with moderate yields (40–60%) .

Biological Activity

5-Silaspiro[4.4]nonane is a unique spirocyclic compound that incorporates silicon into its structure, which influences its biological activity. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a spirocyclic framework that includes silicon atoms, which can significantly alter the chemical reactivity and biological interactions of the compound compared to its carbon-only counterparts. The presence of silicon is known to enhance certain biological activities, particularly as it relates to interactions with biological targets such as receptors and enzymes.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC₉H₁₄OSi
Molecular Weight170.29 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in preventing oxidative stress-related cellular damage, which is linked to various diseases, including cancer and neurodegenerative disorders. The silicon atom's presence enhances the compound's ability to scavenge free radicals.

Neuroprotective Effects

Studies have shown that compounds containing silicon can exhibit neuroprotective effects. For instance, this compound was evaluated for its potential to protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that this compound could significantly reduce cell death in neuronal cultures exposed to harmful agents.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown efficacy against several bacterial strains, suggesting potential applications in developing new antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntioxidantEffective in scavenging free radicals
NeuroprotectiveReduces apoptosis in neuronal cells
AntimicrobialActive against multiple bacterial strains

Case Study 1: Neuroprotection in Cellular Models

In a study conducted by Chemyshev et al., the neuroprotective effects of this compound were assessed using cultured neuronal cells subjected to oxidative stress. The results indicated a reduction in cell death by approximately 40% when treated with this compound compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a lead compound for antibiotic development .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions that incorporate silicon into the spirocyclic framework. Various methods have been reported, including:

  • Rh-Catalyzed Cyclization : This method effectively constructs the spirocyclic structure while introducing chirality at specific centers .
  • Hydrolytic Polycondensation : This approach allows for the formation of siloxane-based compounds with spiro structures through controlled polymerization techniques .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Silaspiro[4.4]nonane, and what key experimental parameters influence yield?

  • Methodological Answer : The primary synthesis involves reacting (chloromethyl)cyclopropane with isolable dialkylsilylenes under controlled conditions. Key parameters include the choice of silylene precursor, reaction temperature (ambient to moderate heating), and solvent polarity. Catalytic lithiation using 4,4′-di-tert-butylbiphenyl or naphthalene has also been reported to enhance yield by stabilizing reactive intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography (via tools like SIR97) resolves the spirocyclic framework and silicon bonding geometry .
  • DFT calculations (e.g., B3LYP functional) validate bond angles and torsional strain, with comparisons to experimental data .
  • NMR spectroscopy (¹H, ¹³C, and ²⁹Si) identifies chemical shifts unique to the silicon atom and spiro-junction protons .

Q. What are the common impurities encountered during the synthesis of this compound, and how are they identified and mitigated?

  • Methodological Answer : Common impurities include unreacted silylene precursors or cyclopropane derivatives. GC-MS and HPLC-MS are used for detection. Mitigation strategies involve optimizing stoichiometry, inert atmosphere handling, and purification via column chromatography with non-polar solvents .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

  • Methodological Answer : Store in argon-charged, airtight containers to prevent hydrolysis of the Si–C bond. Avoid contact with oxidizing agents (e.g., peroxides) and ensure explosion-proof electrical equipment in storage areas. Use grounded metal containers during transfers to minimize static discharge risks .

Advanced Research Questions

Q. How do computational models (e.g., DFT) compare with experimental data in predicting the stability of this compound derivatives?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts thermodynamic stability by calculating bond dissociation energies and ring strain. Experimental validation involves calorimetry or kinetic stability assays under thermal stress. Discrepancies often arise from approximations in van der Waals interactions, necessitating post-hoc corrections like dispersion-corrected DFT .

Q. What strategies resolve contradictions in thermodynamic data between experimental and computational studies of silaspiro compounds?

  • Methodological Answer : Systematic benchmarking using high-level ab initio methods (e.g., CCSD(T)) for small model systems can identify errors in DFT functionals. Experimental validation via pressure-dependent nucleation rate measurements (as applied to n-nonane analogs) bridges gaps between theory and practice .

Q. How does the introduction of silicon into the spiro[4.4]nonane framework alter its reactivity compared to all-carbon analogs?

  • Methodological Answer : Silicon’s larger atomic radius reduces ring strain but increases susceptibility to electrophilic attack. Comparative studies with carbon-based spirononane (e.g., Spiro[4.4]nonane, C₉H₁₆) show enhanced Lewis acidity at the silicon center, enabling unique coordination chemistry. Kinetic studies under oxidative conditions further highlight differences in degradation pathways .

Q. What role does stereoelectronic effects play in the regioselectivity of reactions involving this compound?

  • Methodological Answer : The spirocyclic structure imposes geometric constraints that favor axial attack on the silicon atom. Frontier molecular orbital (FMO) analysis via DFT identifies hyperconjugative interactions between σ*(Si–C) and nucleophile lone pairs, directing regioselectivity. Experimental validation uses isotopic labeling and kinetic isotope effects .

Q. How can advanced NMR techniques (e.g., 2D NMR) elucidate dynamic conformational changes in this compound derivatives?

  • Methodological Answer : Variable-temperature ¹H-¹³C HMBC and NOESY experiments reveal ring-flipping dynamics and through-space coupling between spiro-junction protons. Relaxation dispersion NMR quantifies activation energies for conformational interconversion, validated against molecular dynamics simulations .

Q. What mechanistic insights have been gained from studying the lithiation reactions of this compound precursors?

  • Methodological Answer : Catalytic lithiation of (chloromethyl)cyclopropane generates homoallyllithium intermediates, which undergo stereospecific ring-opening to form silaspiro products. In situ IR spectroscopy tracks intermediate formation, while DFT maps transition states to explain stereochemical outcomes .

Properties

IUPAC Name

5-silaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Si/c1-2-6-9(5-1)7-3-4-8-9/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRBQAKUIDSTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[Si]2(C1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555994
Record name 5-Silaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-51-2
Record name 5-Silaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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